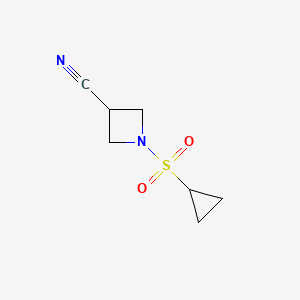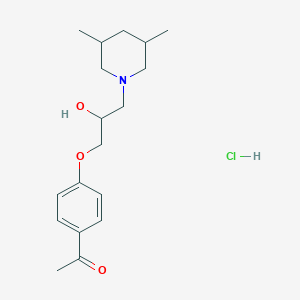
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(4-methoxyphenyl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(4-methoxyphenyl)ethanesulfonamide" is a sulfonamide-based molecule. Sulfonamides are a group of organic compounds that contain the sulfonamide functional group, which is typically characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom. These compounds are known for their diverse biological activities and are commonly used in medicinal chemistry as they can act as inhibitors for various enzymes.
Synthesis Analysis
The synthesis of sulfonamide compounds often involves the reaction of sulfonyl chlorides with amines. In the context of the provided papers, while the exact synthesis of the compound is not detailed, similar sulfonamide compounds have been synthesized and studied. For instance, paper describes the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, indicating the potential for complex sulfonamide derivatives to be synthesized for biochemical applications.
Molecular Structure Analysis
The molecular structure of sulfonamide compounds can be complex, with various substituents influencing their properties and interactions. Paper discusses the quantum chemical studies on a sulfonamide compound and its coordination behavior, which suggests that the molecular structure of such compounds can be finely tuned to achieve desired interactions with metal ions. Similarly, paper provides insights into the molecular structure of a sulfonamide derivative through spectroscopic and computational methods, highlighting the importance of structural analysis in understanding the properties of these molecules.
Chemical Reactions Analysis
Sulfonamide compounds can participate in a variety of chemical reactions due to their functional groups. For example, paper discusses the synthesis of O2-(N-hydroxy(methoxy)-2-ethanesulfonamido) protected diazen-1-ium-1,2-diolates, which release nitric oxide via a base-induced β-elimination cleavage reaction. This indicates that sulfonamide derivatives can be designed to undergo specific chemical reactions under certain conditions, which can be useful in therapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide compounds are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. For instance, the computational studies in paper aimed at defining the optimized state and predicting the free energy of a sulfonamide compound, which is crucial for understanding its stability and reactivity. Additionally, paper discusses the bioactivity of sulfonamide derivatives, which is directly related to their physical and chemical properties, as these determine how the compounds interact with biological targets.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
Studies on compounds with methoxyphenyl groups often explore their pharmacokinetics and metabolism. For instance, research on mebeverine, an antispasmodic drug with a methoxyphenyl component, has elucidated its metabolic pathways, highlighting the importance of understanding how such compounds are processed in the body. This knowledge is crucial for developing medications with optimal absorption, distribution, metabolism, and excretion (ADME) profiles (Kristinsson, Snorradottir, & Jóhannsson, 1994).
Chemoprevention Studies
Compounds with phenolic structures, such as N-(4-hydroxyphenyl) retinamide, have been studied for their potential in chemoprevention. These studies often focus on the ability of such compounds to modulate pathways involved in carcinogenesis, offering insights into how structurally related compounds could be leveraged for preventing cancer (Veronesi et al., 1992).
Interaction with Biological Systems
Research into how specific chemical structures interact with biological systems can provide valuable information for the development of new therapeutic agents. For example, the study of MDMA and its interaction with serotonin transporters and CYP2D6 metabolism highlights the complex dynamics between chemical compounds and physiological effects. These findings are pertinent to understanding the mechanisms of action and potential therapeutic uses of compounds with similar structures (Farré et al., 2007).
Environmental and Food Safety
Investigations into the presence of organohalogen compounds in food and the environment underscore the importance of monitoring and understanding the impact of chemical contaminants. Studies such as those examining nonylphenols in food illustrate the ubiquity of synthetic chemicals and their potential for bioaccumulation, offering a context for assessing the environmental persistence and safety of similar compounds (Guenther et al., 2002).
Propiedades
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2-(4-methoxyphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4S2/c1-15(17,9-10-21-3)12-16-22(18,19)11-8-13-4-6-14(20-2)7-5-13/h4-7,16-17H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJVMYLBPCFNEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNS(=O)(=O)CCC1=CC=C(C=C1)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(4-methoxyphenyl)ethanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B2552872.png)
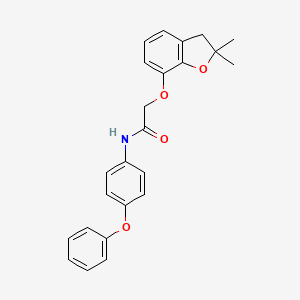
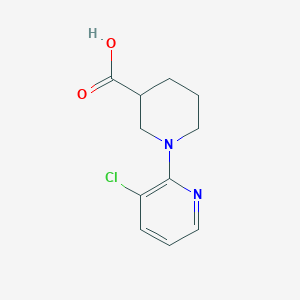
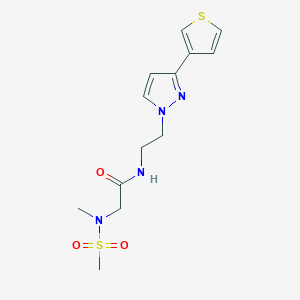
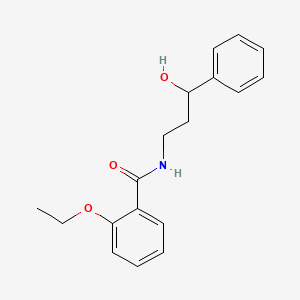
![6-[5-(4-Fluorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2552881.png)
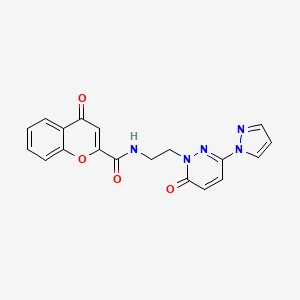
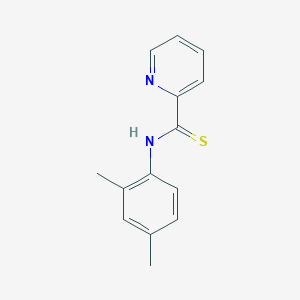

![N-(2-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2552888.png)
